N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-6-8-13(9-7-12)19-17(22)11-24-10-16-20-15-5-3-2-4-14(15)18(23)21-16/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGZDKKCBZAOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer and antiviral properties.
Compound Overview
- IUPAC Name : N-(4-methylphenyl)-2-{[(4-oxo-3H-quinazolin-2-yl)methyl]sulfanyl}acetamide
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 339.4 g/mol
- Purity : Typically 95% .
Structure and Properties
The compound features a quinazoline core which is known for various biological activities. The presence of the methylphenyl and sulfanyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 339.4 g/mol |
| Complexity Rating | 501 |
Anticancer Activity
Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, related quinazoline derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .
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Mechanism of Action :
- The compound may induce apoptosis through caspase activation, leading to programmed cell death.
- MTT assays have shown that derivatives with similar structures can significantly inhibit cell proliferation at low concentrations.
- Case Study :
Antiviral Activity
The biological activity of this compound extends to antiviral properties as well. Compounds with similar structural motifs have demonstrated efficacy against a range of viruses.
- Efficacy Against Viruses :
- Research Findings :
Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide suggests significant therapeutic potential:
- Anticonvulsant Activity : Quinazoline derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds with similar structures exhibit protective effects in various seizure models, suggesting that this compound may also possess such activity .
- Antimicrobial Activity : Compounds derived from quinazoline frameworks have shown promising antimicrobial effects. For instance, studies have documented that certain derivatives exhibit significant antibacterial and antifungal activities . This positions this compound as a candidate for further investigation in infectious disease treatments.
Case Studies
Several case studies illustrate the potential applications of this compound:
| Study | Application | Findings |
|---|---|---|
| El-Azab et al. (2013) | Anticonvulsant | Demonstrated significant anticonvulsant activity in animal models using similar quinazoline derivatives. |
| Godhani et al. (2016) | Antimicrobial | Reported antimicrobial efficacy against various bacterial strains for related compounds. |
| Kshirsagar et al. (2015) | Anticancer | Highlighted the anticancer potential of quinazoline derivatives in vitro, suggesting possible applications in oncology. |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-SMe) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under appropriate conditions (e.g., H₂O₂, mCPBA, or DMSO). This reaction is critical for modulating bioavailability and stability, as sulfanyl oxidation can alter lipophilicity and electronic properties.
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction typically occurs under acidic or basic conditions (e.g., HCl, NaOH) and is relevant for derivatization or probing metabolic pathways .
Nucleophilic Substitution on the Quinazoline Ring
The electron-rich quinazoline ring may undergo nucleophilic substitution, particularly at positions ortho or para to the oxo group. Reagents like halides or alkylation agents (e.g., alkyl halides, alkyne donors) could modify the quinazoline structure, potentially enhancing selectivity toward biological targets .
Thioether Formation and Derivatization
The sulfanyl group can participate in cross-coupling reactions (e.g., with thiols or alkenes) to form disulfides or heteroatom-containing derivatives. This reactivity is exploited in medicinal chemistry to explore structure-activity relationships .
Oxidation Pathway
The sulfanyl group undergoes oxidation via a two-step mechanism:
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Sulfur radical formation : Initiated by peroxides, leading to sulfoxide formation.
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Further oxidation : Conversion to sulfone via additional oxygen transfer.
Hydrolysis of Acetamide
The reaction proceeds via:
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Protonation : Acidic conditions protonate the carbonyl oxygen.
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Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Elimination : Loss of the amine group produces a carboxylic acid .
Comparative Analysis of Reaction Conditions
Biological Activity
While direct data for this compound is limited, structurally similar quinazoline derivatives with sulfanyl groups exhibit:
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Anticancer activity : Inhibition of kinases (e.g., hCA IX/XII) involved in tumor growth .
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Anti-inflammatory properties : Interaction with cytokine pathways.
Structural Optimization
Substitutions on the quinazoline ring (e.g., methyl, bromo, or methoxy groups) significantly influence reactivity and selectivity. For example, brominated analogs show enhanced binding affinity due to increased reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related acetamide derivatives, focusing on heterocyclic cores, substituents, molecular properties, and reported activities:
Key Observations:
Thiazolidinone : Exhibits significant antitumor activity via cell cycle arrest and apoptosis induction, suggesting that the thiazolidinone scaffold may optimize cytotoxicity. Oxadiazole : Known for metabolic stability and enzyme inhibition, making it suitable for therapeutic agents targeting enzymatic pathways.
Sulfanyl linkages (target compound, ) may contribute to redox activity or metal coordination, influencing biological interactions.
Molecular Weight and Solubility :
- Compounds with higher molecular weights (e.g., , 470.02 g/mol) may face solubility challenges, whereas smaller derivatives like (250.31 g/mol) could exhibit better bioavailability.
Biological Activity Trends: Thiazolidinone derivatives () show potent antitumor activity, while triazole-based compounds () target insect olfactory receptors, highlighting scaffold-dependent functional specialization.
Research Findings and Implications
- Antitumor Potential: The thiazolidinone derivative demonstrates that a 4-methylphenyl group at position 2 of the heterocycle enhances antiproliferative activity. This suggests that the target compound’s quinazolinone core, paired with similar substituents, may also warrant evaluation in cancer models.
- Enzyme Inhibition: Oxadiazole derivatives () and quinazolinones (inferred for the target compound) are structurally poised for enzyme interaction, particularly with hydrolases or kinases, due to their hydrogen-bonding motifs.
- Synthetic Flexibility: The diazonium salt coupling method described in could be adapted to synthesize quinazolinone derivatives with varied aromatic substituents, enabling structure-activity relationship (SAR) studies.
Preparation Methods
Cyclocondensation of Anthranilic Acid
Anthranilic acid reacts with formamide or triethyl orthoformate under acidic conditions (e.g., HCl or acetic acid) to form 2-aminobenzamide, which subsequently undergoes intramolecular cyclization to yield 4-oxo-3,4-dihydroquinazoline. This reaction typically proceeds at 80–100°C for 6–12 hours, achieving yields of 70–85%.
Reaction Conditions:
Functionalization at the 2-Position
The 2-position of the quinazolinone core is functionalized with a methylthio group via nucleophilic substitution. Treatment of 4-oxo-3,4-dihydroquinazoline with thiourea and iodomethane in dimethylformamide (DMF) introduces the methylthio (-SCH₃) group, forming 2-(methylthio)-4-oxo-3,4-dihydroquinazoline .
Key Parameters:
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Solvent: DMF
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Reagents: Thiourea (1.5 equiv), iodomethane (1.2 equiv)
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Reaction Time: 4 hours
Optimization Strategies and Challenges
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may lead to side reactions (e.g., over-alkylation). Acetone, while less polar, offers better control over substitution selectivity. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of heat-sensitive intermediates.
Purification Techniques
Chromatographic purification (e.g., silica gel column chromatography) remains critical for isolating high-purity product. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.
Comparative Analysis with Analogous Compounds
The synthesis of This compound shares similarities with related quinazolinone derivatives (Table 1).
Table 1: Comparison of Synthetic Parameters for Quinazolinone-Based Acetamides
Scalability and Industrial Considerations
Scaling this synthesis requires addressing:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide?
- Methodology : A two-step approach is commonly employed:
Quinazolinone core synthesis : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) to form the 4-oxo-1,4-dihydroquinazolin-2-yl scaffold .
Sulfanyl acetamide coupling : React the quinazolinone intermediate with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF or THF to introduce the sulfanyl linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Confirm purity via HPLC or TLC.
Q. How can the structure of this compound be validated experimentally?
- Analytical techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., methylphenyl protons at δ ~2.3 ppm, quinazolinone carbonyl at δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] matching CHNOS) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL-2018 .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Enzyme inhibition : Screen against kinases or dehydrogenases (e.g., DHFR) using spectrophotometric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., renal cell adenocarcinoma 769-P) and normal cells (e.g., GMK) to assess selectivity .
Advanced Research Questions
Q. How does the 4-methylphenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?
- Mechanistic insight : The 4-methyl group enhances lipophilicity, improving membrane permeability. Compare analogs (e.g., 4-fluorophenyl, unsubstituted phenyl) via logP calculations and cellular uptake assays .
- Apoptosis induction : Use flow cytometry (Annexin V/PI staining) to quantify dose-dependent apoptosis in 769-P cells. The methyl group may stabilize π-π stacking with protein targets .
Q. What crystallographic challenges arise during refinement of this compound’s structure?
- Data collection : High-resolution (<1.0 Å) data is critical due to flexible sulfanyl and methyl groups. Use synchrotron radiation for small crystals.
- Refinement : Address disorder in the methylphenyl group using PART instructions in SHELXL. Apply TWIN commands if twinning is detected (common in acetamide derivatives) .
Q. How can contradictions in biological data (e.g., varying IC₅₀ across cell lines) be resolved?
- Experimental design :
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) in triplicate to ensure reproducibility .
- Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) and clonogenic survival tests.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences between cell lines .
Q. What computational methods are effective for studying ligand-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazolinone-recognizing targets (e.g., thymidylate synthase). Validate with MD simulations (NAMD/GROMACS) .
- QSAR modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
